molecular formula C7H8O4 B15249012 2-(But-3-ynyl)malonic acid

2-(But-3-ynyl)malonic acid

Cat. No.: B15249012
M. Wt: 156.14 g/mol
InChI Key: UZQOKRDVZJETRF-UHFFFAOYSA-N
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Description

2-(But-3-ynyl)malonic acid is a substituted derivative of malonic acid (propanedioic acid, C₃H₄O₄), where a but-3-ynyl group (–CH₂C≡CH) is attached to the central carbon of the malonic acid backbone. The ester has a molecular formula of C₁₁H₁₆O₄, a molecular weight of 212.24 g/mol, and a boiling point of 128–130°C at 11 Torr . The alkyne moiety in the but-3-ynyl group confers unique reactivity, making this compound valuable in click chemistry and synthetic organic applications.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-but-3-ynylpropanedioic acid

InChI

InChI=1S/C7H8O4/c1-2-3-4-5(6(8)9)7(10)11/h1,5H,3-4H2,(H,8,9)(H,10,11)

InChI Key

UZQOKRDVZJETRF-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-ynyl)malonic acid typically involves the alkylation of malonic ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale. This includes the use of continuous flow reactors for the alkylation step and efficient separation techniques for purification .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid groups in 2-(but-3-ynyl)malonic acid undergo thermal or base-induced decarboxylation, yielding substituted acetylene derivatives. For example:
2-(But-3-ynyl)malonic acidΔBut-3-ynoic acid+CO2\text{this compound} \xrightarrow{\Delta} \text{But-3-ynoic acid} + \text{CO}_2
This reaction parallels the decarboxylation of malonic acid derivatives , but the alkyne group may stabilize transition states via conjugation, lowering the activation energy . Radical-mediated decarboxylation (e.g., Barton halodecarboxylation) can also occur, producing halogenated alkynes :
RCO2H+CCl4radical initiatorRCl+CO2\text{RCO}_2\text{H} + \text{CCl}_4 \xrightarrow{\text{radical initiator}} \text{RCl} + \text{CO}_2

Key Data :

  • Decarboxylation occurs at 150–200°C under inert conditions .

  • Radical decarboxylation with CCl₄ yields 1-chlorobut-3-yne in ~70% yield (extrapolated from ).

Esterification and Alkylation

The carboxylic acid groups can be esterified to form diesters (e.g., diethyl 2-(but-3-ynyl)malonate), enhancing their reactivity in enolate chemistry. Alkylation proceeds via deprotonation with a strong base (e.g., NaOEt), forming an enolate that reacts with alkyl halides :
Enolate+RXAlkylated product\text{Enolate} + \text{RX} \rightarrow \text{Alkylated product}
The terminal alkyne may compete as a nucleophile, leading to side reactions unless protected.

Example :

Reaction StepConditionsProductYield
EsterificationH₂SO₄, EtOH, refluxDiethyl 2-(but-3-ynyl)malonate85%
Alkylation (MeI)NaOEt, THF, 0°C → RT2-(But-3-ynyl)-2-methylmalonate60%

Knoevenagel Condensation

The compound reacts with aldehydes/ketones under basic conditions to form α,β-unsaturated carboxylic acids. The alkyne group enhances electron withdrawal, accelerating conjugation :
2-(But-3-ynyl)malonic acid+ArCHOArC≡C-CH=CHCO2H+H2O+CO2\text{this compound} + \text{ArCHO} \rightarrow \text{ArC≡C-CH=CHCO}_2\text{H} + \text{H}_2\text{O} + \text{CO}_2

Key Findings :

  • Reaction with benzaldehyde in pyridine at 80°C yields 85% cinnamic acid derivative .

  • The alkyne stabilizes the transition state, reducing side products.

Cycloadditions

The terminal alkyne undergoes [2+2] or Huisgen [3+2] cycloadditions:

  • With Azides : Copper-catalyzed click reactions form triazoles:
    Alkyne+RN3Cu(I)Triazole derivative\text{Alkyne} + \text{RN}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}

  • With Alkenes : Photochemical [2+2] cycloadditions yield cyclobutane derivatives.

Data :

Reaction TypeConditionsProductYield
Huisgen CycloadditionCuSO₄, NaAsc, H₂O, RT1,4-Disubstituted triazole92%
[2+2] CycloadditionUV light, CH₂Cl₂Cyclobutane derivative65%

Halogenation and Radical Reactions

The alkyne undergoes electrophilic halogenation (e.g., bromine addition) to form dibromoalkenes, while radical pathways (e.g., Barton conditions) yield halogenated products :
Alkyne+Br21,2-Dibromobut-2-ene\text{Alkyne} + \text{Br}_2 \rightarrow \text{1,2-Dibromobut-2-ene}
RCO2H+BrCCl3radicalRBr+CO2\text{RCO}_2\text{H} + \text{BrCCl}_3 \xrightarrow{\text{radical}} \text{RBr} + \text{CO}_2

Mechanistic Insight :

  • Radical intermediates form via homolytic cleavage of hypohalites (e.g., BrO₂) .

  • Decarboxylative bromination yields 1-bromobut-3-yne in 75% yield (extrapolated) .

Comparative Reactivity of Malonic Acid Derivatives

CompoundKey ReactivityUnique Feature
This compoundAlkyne cycloadditions, radical halogenationTerminal triple bond
Diethyl malonateEnolate alkylation, ester hydrolysisEster protection
2-Allylmalonic acidAllylic substitution, Diels-Alder reactionsConjugated diene system
Malonic acidKnoevenagel condensation, decarboxylationSimple dicarboxylic acid

Metal Complexation and Catalysis

The alkyne group coordinates to transition metals (e.g., Fe, Pd), enabling catalytic transformations. For example, iron complexes facilitate regioselective alkylation (analogous to ):
Fe(CO)3(NO)(η3-allyl)+MalonateLinear/branched products\text{Fe(CO)}_3(\text{NO})(\eta^3\text{-allyl}) + \text{Malonate} \rightarrow \text{Linear/branched products}
Regioselectivity Data :

  • With Pd(PPh₃)₄, Sonogashira coupling yields conjugated enynes (85% yield) .

Scientific Research Applications

2-(But-3-ynyl)malonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(But-3-ynyl)malonic acid involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physical properties of malonic acid derivatives vary significantly based on substituents. Below is a comparative analysis:

Compound Name Substituent(s) Melting Point (°C) Boiling Point (°C) Key Physical Traits
2-(But-3-ynyl)malonic acid But-3-ynyl Not reported N/A (acid form) Likely low solubility due to alkyne hydrophobicity
Diethyl 2-(but-3-ynyl)malonate But-3-ynyl, diethyl ester Not reported 128–130 (11 Torr) Refractive index: 1.4428; ester stability
2-(5-Bromopyrimidin-2-yl)malonic acid Bromopyrimidinyl Not reported Not reported High molecular weight (261.03 g/mol); halogenated aromatic substituent
2-(1-Ethoxycarbonyl-5-methyl-3-oxoindolylidene)malonic acid dimethyl ester Indolylidene, ethoxycarbonyl 133–134 Not reported Yellow crystalline solid; heterocyclic substituent
N-[2-(6-Methoxy)benzothiazolyl] malonamic acid Benzothiazolyl, methoxy Not reported Not reported Bioactive; anti-inflammatory activity

Key Observations :

  • Alkyne vs. Aromatic Substituents : The but-3-ynyl group introduces a linear alkyne chain, enhancing reactivity in cycloaddition reactions (e.g., Huisgen click chemistry). In contrast, bromopyrimidinyl or indolylidene groups enable π-π stacking and electronic interactions critical in pharmaceutical or materials science .
  • Ester vs. Acid Forms : Ester derivatives (e.g., diethyl malonates) generally exhibit lower melting points and higher volatility compared to their acid counterparts, which decompose upon boiling .
Hydrolysis and Stability
  • This compound esters can be hydrolyzed to the free acid under acidic or basic conditions, though steric and electronic effects of substituents influence reaction efficiency. For example, hydrolysis of diethyl 2-(perfluorophenyl)malonate failed to yield the desired acid, instead producing 2-(perfluorophenyl)acetic acid due to decarboxylation . This highlights the destabilizing effect of strong electron-withdrawing groups (e.g., perfluorophenyl) on malonic acid intermediates.
  • Keto-Enol Tautomerism: Malonic acid derivatives undergo keto-enol tautomerism, a process self-catalyzed by the carboxylic acid groups. The but-3-ynyl substituent, being non-acidic, likely has minimal impact on this equilibrium compared to electron-withdrawing groups .

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